2-[(18-Bromooctadecyl)oxy]oxane
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Overview
Description
2-[(18-Bromooctadecyl)oxy]oxane is an organic compound that features a brominated long-chain alkyl group attached to an oxane ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both a brominated alkyl chain and an oxane ring. These properties make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(18-Bromooctadecyl)oxy]oxane typically involves the reaction of 18-bromooctadecanol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(18-Bromooctadecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMSO or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of various substituted oxane derivatives.
Oxidation: Formation of hydroxyl or carbonyl-functionalized oxane derivatives.
Reduction: Formation of octadecyl oxane.
Scientific Research Applications
2-[(18-Bromooctadecyl)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in modifying biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-[(18-Bromooctadecyl)oxy]oxane involves its interaction with various molecular targets. The brominated alkyl chain can insert into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes. Additionally, the oxane ring can participate in hydrogen bonding and other interactions with biological molecules, further enhancing its functionality.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Bromooctyl)oxy]oxane
- 2-[(10-Bromodecyl)oxy]oxane
- 2-[(12-Bromododecyl)oxy]oxane
Uniqueness
2-[(18-Bromooctadecyl)oxy]oxane is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic interactions and makes it more effective in applications requiring strong amphiphilic properties. Additionally, the presence of the bromine atom provides a reactive site for further chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61285-21-0 |
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Molecular Formula |
C23H45BrO2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(18-bromooctadecoxy)oxane |
InChI |
InChI=1S/C23H45BrO2/c24-20-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-21-25-23-19-15-18-22-26-23/h23H,1-22H2 |
InChI Key |
XSRJUMDVBZDBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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